4-Chlorobenzenesulfenylchloride
Description
Nomenclature and Terminological Precision of 4-Chlorobenzenesulfenylchloride
The naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), which provides a systematic method for unambiguous identification. In organosulfur chemistry, a sulfenyl chloride is a functional group with the general structure R-S-Cl, where R represents an alkyl or aryl group. wikipedia.org According to IUPAC nomenclature, these compounds are formally named as esters of thiohypochlorous acid, leading to the designation of alkyl or aryl thiohypochlorites. wikipedia.org
For this compound, the systematic IUPAC name is 4-chlorobenzenethiohypochlorite . However, the common name, this compound, is widely used and accepted in chemical literature. The precision in naming is crucial to distinguish it from related compounds like sulfonyl chlorides (R-SO2-Cl), which have a different oxidation state of sulfur and distinct chemical properties. wikipedia.orgfiveable.me
Historical Context and Evolution of Research in Sulfenyl Chloride Chemistry
The study of sulfenyl chlorides is a branch of organosulfur chemistry with a history stretching back to the 19th century. A foundational method for the preparation of sulfenyl chlorides is the Zincke disulfide reaction , named in recognition of the work of Theodor Zincke. wikipedia.org This reaction involves the chlorination of disulfides (R-S-S-R) to yield two equivalents of the corresponding sulfenyl chloride (R-S-Cl). wikipedia.org
Initially, research focused on the synthesis and basic reactivity of these compounds. Over time, the scope of investigation expanded significantly. Chemists began to explore the nuanced reactivity of sulfenyl chlorides, particularly their electrophilic nature which allows them to react with a wide range of nucleophiles. This includes their addition reactions across carbon-carbon double bonds in alkenes, a reaction that has been a subject of mechanistic studies. researchgate.netacs.org The stability of sulfenyl halides is often enhanced by the presence of electronegative substituents, which is relevant to the properties of this compound. wikipedia.org
Contemporary Research Significance and Emerging Trends in this compound Studies
In modern chemical research, this compound continues to be a compound of interest due to its role as a versatile building block. Its primary significance lies in its ability to act as a source of an electrophilic "RS+" species, which readily reacts with nucleophiles like amines, thiols, and carbanions. wikipedia.org This reactivity is harnessed to create new carbon-sulfur, nitrogen-sulfur, and oxygen-sulfur bonds.
Recent research trends focus on leveraging the unique reactivity of sulfenyl chlorides in the development of novel synthetic methodologies. A key area of study is their electrophilic addition to alkenes and alkynes. These reactions are valuable for creating functionalized sulfides and have been shown in many cases to proceed with high regioselectivity, often leading to anti-Markovnikov addition products. researchgate.net The formation of a three-membered thiiranium ring is often proposed as an intermediate in these transformations. researchgate.net
Furthermore, the reactions of sulfenyl chlorides with nitrogen-containing compounds to form sulfenamides are of significant interest. britannica.com This class of compounds has applications in various areas, including as precursors to nitrogen-centered radicals and in the synthesis of biologically active molecules. The ongoing exploration of the reaction mechanisms and the development of new synthetic applications for compounds like this compound underscore their enduring importance in organic chemistry. tandfonline.com
Table of Mentioned Chemical Compounds
Structure
3D Structure
Properties
CAS No. |
933-01-7 |
|---|---|
Molecular Formula |
C6H4Cl2S |
Molecular Weight |
179.07 g/mol |
IUPAC Name |
(4-chlorophenyl) thiohypochlorite |
InChI |
InChI=1S/C6H4Cl2S/c7-5-1-3-6(9-8)4-2-5/h1-4H |
InChI Key |
WVTOJNFZIVWNIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chlorobenzenesulfenylchloride
Established Synthetic Pathways to Arylsulfenyl Chlorides
The synthesis of arylsulfenyl chlorides, including the 4-chloro derivative, is predominantly achieved through a few well-established methods. These routes offer reliable access to the target compound from commercially available starting materials.
Halogenation of Disulfides (Zincke Disulfide Reaction)
The most common and direct method for the preparation of 4-chlorobenzenesulfenyl chloride is the Zincke disulfide reaction. This reaction involves the cleavage of the disulfide bond of bis(4-chlorophenyl) disulfide with a halogenating agent, typically chlorine gas. The reaction is generally carried out in an inert solvent, such as carbon tetrachloride or dichloromethane, at or below room temperature. The stoichiometry of the reaction requires one equivalent of chlorine per equivalent of the disulfide to yield two equivalents of the sulfenyl chloride.
The general transformation can be represented as follows:
(4-Cl-C₆H₄S)₂ + Cl₂ → 2 (4-Cl-C₆H₄SCl)
This method is widely applicable for the synthesis of various arylsulfenyl chlorides and is favored for its high efficiency and the relative ease of product isolation.
Chlorinolysis of Thioethers Bearing Electron-Withdrawing Substituents
An alternative approach to 4-chlorobenzenesulfenyl chloride involves the chlorinolysis of thioethers that possess an electron-withdrawing group on the sulfur-bound alkyl or aryl group. While less common than the disulfide route for this specific compound, the principle involves the cleavage of a carbon-sulfur bond by a chlorinating agent. For instance, a thioether such as 4-chlorophenyl methyl thioether could theoretically be cleaved with chlorine to yield 4-chlorobenzenesulfenyl chloride and chloromethane. However, the conditions required for such a reaction can be harsh and may lead to side reactions, including chlorination of the aromatic ring.
The general principle is illustrated below:
4-Cl-C₆H₄-S-R + Cl₂ → 4-Cl-C₆H₄SCl + R-Cl
The feasibility and selectivity of this reaction are highly dependent on the nature of the 'R' group and the reaction conditions employed.
Radical-Mediated Chlorination (Variations of the Reed Reaction)
Radical-mediated chlorination reactions, often variations of the Reed reaction, can also be envisioned for the synthesis of sulfenyl chlorides. These reactions typically involve the generation of chlorine radicals, which can then react with suitable sulfur-containing precursors. For the synthesis of 4-chlorobenzenesulfenyl chloride, this could theoretically involve the radical-initiated chlorination of bis(4-chlorophenyl) disulfide. However, controlling the selectivity of such radical reactions can be challenging, and over-chlorination or other side reactions may occur. These methods are generally less utilized for the specific preparation of 4-chlorobenzenesulfenyl chloride compared to the more controlled Zincke disulfide cleavage.
In Situ Generation Techniques for 4-Chlorobenzenesulfenylchloride
Due to its reactive and often moisture-sensitive nature, 4-chlorobenzenesulfenyl chloride is frequently generated in situ for immediate use in subsequent reactions. This approach avoids the need for isolation and purification of the sulfenyl chloride, which can be advantageous in multi-step syntheses.
The most common method for the in situ generation of 4-chlorobenzenesulfenyl chloride is the reaction of bis(4-chlorophenyl) disulfide with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), directly in the reaction vessel containing the substrate that will react with the sulfenyl chloride. This technique ensures that the reactive sulfenyl chloride is consumed as it is formed, minimizing degradation and side reactions.
| Chlorinating Agent | Typical Conditions |
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., CH₂Cl₂), room temperature |
| N-Chlorosuccinimide (NCS) | Inert solvent (e.g., CH₂Cl₂ or CCl₄), often with a radical initiator |
Scalability Considerations in this compound Synthesis
The scalability of the synthesis of 4-chlorobenzenesulfenyl chloride is a critical factor for its industrial application. The Zincke disulfide reaction is generally the most amenable to scale-up due to its high efficiency and relatively simple procedure.
Key considerations for the industrial production of 4-chlorobenzenesulfenyl chloride include:
Raw Material Sourcing: The availability and cost of the starting material, bis(4-chlorophenyl) disulfide, are primary economic drivers.
Reaction Control: The exothermic nature of the chlorination reaction requires effective temperature control to prevent side reactions and ensure safety, particularly on a large scale. This often involves the use of jacketed reactors with efficient cooling systems.
Handling of Chlorine: The use of chlorine gas necessitates specialized equipment and stringent safety protocols for its storage, handling, and introduction into the reactor.
Product Isolation and Purification: While often used in situ, if isolation is required, methods such as distillation or crystallization must be optimized for large-scale operation. The thermal stability of 4-chlorobenzenesulfenyl chloride is a key consideration during purification.
The development of continuous flow processes for the synthesis of 4-chlorobenzenesulfenyl chloride offers potential advantages in terms of safety, process control, and scalability compared to traditional batch processes.
Reaction Chemistry and Mechanistic Investigations of 4 Chlorobenzenesulfenylchloride
Electrophilic Addition Reactions of 4-Chlorobenzenesulfenylchloride
4-Chlorobenzenesulfenyl chloride is a key reagent in organic synthesis, known for its electrophilic character which allows it to readily react with nucleophilic species. Its primary reactivity is centered around the electrophilic sulfur atom, which actively seeks out electron-rich centers. This section will delve into the electrophilic addition reactions of this compound with a focus on unsaturated hydrocarbons.
The addition of 4-chlorobenzenesulfenyl chloride to alkenes and alkynes is a well-studied reaction that proceeds through an electrophilic addition mechanism. libretexts.org The pi electrons of the carbon-carbon double or triple bond act as a nucleophile, attacking the electrophilic sulfur atom of the sulfenyl chloride. youtube.com This initial step is generally considered to be the rate-determining step of the reaction. researchgate.net
The reaction with alkenes leads to the formation of β-chloro thioethers. acs.org In the case of alkynes, the initial addition results in the formation of a vinyl sulfide, which can sometimes undergo a second addition reaction if an excess of the sulfenyl chloride is used. youtube.com The reactivity of the sulfenyl chloride can be influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro group in 4-chlorobenzenesulfenyl chloride, enhance the electrophilicity of the sulfur atom, making it more reactive towards nucleophilic attack.
The addition to unsymmetrical alkenes and alkynes can lead to the formation of different regioisomers. The regioselectivity of the addition is a key aspect of this reaction and is influenced by several factors that will be discussed in subsequent sections.
The addition of 4-chlorobenzenesulfenyl chloride to alkenes is typically characterized by anti-stereospecificity. This means that the arylthio group and the chlorine atom add to opposite faces of the double bond. This stereochemical outcome is a strong indicator of a mechanism involving a bridged intermediate, which prevents rotation around the carbon-carbon bond. researchgate.net
The regiochemistry of the addition to unsymmetrical alkenes follows Markovnikov's rule, where the sulfur atom adds to the less substituted carbon atom of the double bond, and the chloride ion attacks the more substituted carbon. masterorganicchemistry.commasterorganicchemistry.comyoutube.com This preference is attributed to the formation of a more stable carbocationic intermediate. However, under certain conditions, particularly with changes in solvent and temperature, the formation of the anti-Markovnikov product can be observed, which is often the thermodynamically more stable isomer. cdnsciencepub.comcdnsciencepub.com
For instance, the reaction of 4-chlorobenzenesulfenyl chloride with cis- and trans-1-phenylpropene initially yields the kinetically controlled Markovnikov adduct. cdnsciencepub.comcdnsciencepub.com Over time, this can isomerize to the thermodynamically favored anti-Markovnikov adduct. The table below illustrates the influence of temperature on the product distribution in the reaction with cis-1-phenylpropene in 1,1,2,2-tetrachloroethane.
| Temperature (°C) | % Markovnikov Adduct | % anti-Markovnikov Adduct |
| 0 | 85 | 15 |
| 25 | 70 | 30 |
| 50 | 55 | 45 |
| 75 | 40 | 60 |
This table demonstrates the shift from the kinetically favored Markovnikov product at lower temperatures to the thermodynamically favored anti-Markovnikov product at higher temperatures.
The stereospecific nature of the addition of 4-chlorobenzenesulfenyl chloride to alkenes is best explained by the formation of a bridged thiiranium ion (also referred to as an episulfonium ion) intermediate. researchgate.netcapes.gov.br This three-membered ring containing a positively charged sulfur atom is formed by the initial electrophilic attack of the sulfenyl chloride on the alkene.
The thiiranium ion is a key intermediate that dictates the stereochemical outcome of the reaction. capes.gov.br The chloride ion then attacks one of the carbon atoms of the thiiranium ring from the side opposite to the sulfur bridge, leading to the observed anti-addition. The structure of the thiiranium ion can be either symmetrical or unsymmetrical, depending on the substitution pattern of the original alkene. For unsymmetrical alkenes, the positive charge is not equally shared between the two carbon atoms, with the more substituted carbon bearing a larger portion of the positive charge. This unsymmetrical nature influences the regioselectivity of the nucleophilic attack by the chloride ion.
While direct observation of thiiranium ions derived from 4-chlorobenzenesulfenyl chloride is challenging due to their high reactivity, their existence is strongly supported by kinetic data, stereochemical outcomes of the reactions, and theoretical calculations. researchgate.net The stability of these intermediates is influenced by both electronic and steric factors of the substituents on the alkene. capes.gov.br
The solvent in which the addition reaction is carried out can have a significant impact on the regioselectivity of the product distribution. cdnsciencepub.comcdnsciencepub.com Studies on the addition of 4-chlorobenzenesulfenyl chloride to 1-phenylpropene have shown that the ratio of Markovnikov to anti-Markovnikov adducts is strongly dependent on the solvent used. cdnsciencepub.com
In general, more polar and acidic solvents tend to favor the formation of the Markovnikov adduct. This is because such solvents can better solvate the chloride ion and stabilize the developing positive charge on the more substituted carbon atom in the transition state leading to the thiiranium ion. cdnsciencepub.comcdnsciencepub.com The table below shows the effect of different solvents on the product composition at 25°C for the reaction with cis-1-phenylpropene.
| Solvent | Dielectric Constant (ε) | % Markovnikov Adduct | % anti-Markovnikov Adduct |
| Carbon Tetrachloride | 2.2 | 60 | 40 |
| Chloroform | 4.8 | 75 | 25 |
| 1,1,2,2-Tetrachloroethane | 8.2 | 70 | 30 |
| Acetic Acid | 6.2 | 88 | 12 |
| Formic Acid | 58.5 | >95 | <5 |
This table illustrates the trend of increasing Markovnikov product formation with increasing solvent polarity and acidity. cdnsciencepub.com
It is important to note that a simple linear relationship between the product ratio and the solvent dielectric constant is not always observed, indicating that other solvent properties, such as the ability to solvate anions, also play a crucial role. cdnsciencepub.com
Both electronic and steric factors play a crucial role in determining the rate and outcome of the electrophilic addition of 4-chlorobenzenesulfenyl chloride. capes.gov.br Electron-donating groups on the alkene increase the nucleophilicity of the double bond, thereby accelerating the rate of reaction. Conversely, electron-withdrawing groups decrease the reaction rate.
The stability of the transition state leading to the thiiranium ion is a key determinant of the reaction's regioselectivity. In the addition to unsymmetrical alkenes, the transition state that leads to the more stable carbocationic character on the more substituted carbon is favored. This is due to the stabilizing effect of alkyl groups through hyperconjugation and inductive effects.
Steric hindrance can also influence the reaction. Bulky substituents on the alkene can hinder the approach of the electrophile and can affect the stability of the bridged thiiranium ion. In some cases, significant steric hindrance may lead to a more open, classical carbocation intermediate, which can result in a loss of stereospecificity. However, for most simple alkenes, the bridged thiiranium ion mechanism predominates. researchgate.net
Reactions with Nucleophilic Centers
Beyond its reactions with unsaturated hydrocarbons, 4-chlorobenzenesulfenyl chloride is a versatile electrophile that reacts with a variety of nucleophiles. The electron-deficient sulfur atom is the primary site of attack for nucleophiles. These reactions are typically nucleophilic substitution reactions at the sulfur atom, where the chloride ion acts as the leaving group.
Common nucleophiles that react with 4-chlorobenzenesulfenyl chloride include amines, alcohols, and thiols. For example, primary and secondary amines react to form sulfonamides. iupac.org Alcohols can react to form sulfenate esters, although these are often unstable. Thiols react to form disulfides.
The reactivity of the nucleophile plays a significant role in these reactions. For instance, in molecules containing multiple nucleophilic centers, such as aminophenols, the more nucleophilic site will preferentially react. Studies with analogous compounds like 2-(chloroseleno)benzoyl chloride have shown that a primary amino group is more reactive than a hydroxyl or thiol group. researchgate.net
The reaction conditions, including the solvent and the presence of a base to neutralize the HCl byproduct, are important for the successful outcome of these reactions. The table below provides a general overview of the types of products formed from the reaction of 4-chlorobenzenesulfenyl chloride with various nucleophiles.
| Nucleophile | Functional Group | Product Type |
| Primary Amine | -NH2 | Sulfenamide (B3320178) |
| Secondary Amine | -NHR | Sulfenamide |
| Alcohol | -OH | Sulfenate Ester |
| Thiol | -SH | Disulfide |
| Azide Ion | N3- | Sulfenyl Azide |
| Cyanide Ion | CN- | Sulfenyl Cyanide |
It is important to note that the stability of the resulting products can vary. For example, sulfenyl azides and cyanides can be unstable and may undergo further reactions. The specific reaction conditions and the nature of the nucleophile will ultimately determine the final product.
Transformation Reactions at the Sulfur-Chlorine Moiety
The sulfur-chlorine bond in 4-chlorobenzenesulfenyl chloride is highly reactive, serving as a key site for nucleophilic substitution and oxidation reactions. This reactivity allows for the synthesis of a variety of organosulfur compounds.
Formation of Sulfenamides via Reactions with N-H Bonds
4-Chlorobenzenesulfenyl chloride readily reacts with compounds containing N-H bonds, such as primary and secondary amines, to form the corresponding N-substituted 4-chlorobenzenesulfenamides. This reaction is a nucleophilic substitution at the sulfur atom.
The general mechanism involves the attack of the nucleophilic nitrogen atom of the amine on the electrophilic sulfur atom of the sulfenyl chloride. This results in the displacement of the chloride ion as a leaving group. Typically, the reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. wikipedia.org
General Reaction: Ar-S-Cl + R₂NH → Ar-S-NR₂ + HCl (where Ar = 4-chlorophenyl)
This method is fundamental in organosulfur chemistry for creating sulfur-nitrogen bonds. wikipedia.org The products, sulfenamides, are valuable intermediates in organic synthesis and are present in some agrochemicals.
Table 1: Synthesis of Sulfenamides from 4-Chlorobenzenesulfenyl chloride
| Reactant 1 | Reactant 2 (Amine) | Base | Product (Sulfenamide) |
| 4-Chlorobenzenesulfenyl chloride | Diethylamine | Pyridine | N,N-Diethyl-4-chlorobenzenesulfenamide |
| 4-Chlorobenzenesulfenyl chloride | Aniline (B41778) | Triethylamine | N-Phenyl-4-chlorobenzenesulfenamide |
| 4-Chlorobenzenesulfenyl chloride | Ammonia | Pyridine | 4-Chlorobenzenesulfenamide |
Synthesis of Sulfenyl Esters from Reactions with Hydroxyl Compounds
In a reaction analogous to sulfenamide formation, 4-chlorobenzenesulfenyl chloride reacts with hydroxyl-containing compounds like alcohols and phenols to produce sulfenyl esters (also known as sulfenates). The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfur atom and displacing the chloride. wikipedia.org
This reaction is also typically performed in the presence of a non-nucleophilic base to scavenge the generated HCl. The formation of the sulfur-oxygen bond via this route is a straightforward and efficient process. libretexts.orgchemguide.co.uk
General Reaction: Ar-S-Cl + R'-OH → Ar-S-OR' + HCl (where Ar = 4-chlorophenyl)
The resulting sulfenyl esters are reactive compounds themselves and can be used in further synthetic transformations.
Table 2: Synthesis of Sulfenyl Esters from 4-Chlorobenzenesulfenyl chloride
| Reactant 1 | Reactant 2 (Alcohol/Phenol) | Base | Product (Sulfenyl Ester) |
| 4-Chlorobenzenesulfenyl chloride | Methanol | Pyridine | Methyl 4-chlorobenzenesulfenate |
| 4-Chlorobenzenesulfenyl chloride | Phenol | Triethylamine | Phenyl 4-chlorobenzenesulfenate |
| 4-Chlorobenzenesulfenyl chloride | Isopropanol | Pyridine | Isopropyl 4-chlorobenzenesulfenate |
Halogenation to Sulfur Trichlorides
The sulfur atom in 4-chlorobenzenesulfenyl chloride is in the +2 oxidation state and can be further oxidized. Reaction with elemental chlorine (Cl₂) leads to the formation of a dichlorosulfonium chloride, effectively a sulfur trichloride (B1173362) species. wikipedia.org
Reaction: Ar-S-Cl + Cl₂ → [Ar-SCl₂]⁺Cl⁻ (where Ar = 4-chlorophenyl)
In this reaction, the sulfenyl chloride undergoes chlorination to yield 4-chlorophenyl)dichlorosulfonium chloride. wikipedia.org This product is a highly reactive species that can be used as a chlorinating agent or as an intermediate for synthesizing other sulfur-containing compounds.
Coupling and Dimerization Reactions Involving this compound
4-Chlorobenzenesulfenyl chloride can undergo coupling reactions to form a disulfide bond. This transformation represents a formal reductive dimerization of the sulfenyl chloride, leading to the formation of bis(4-chlorophenyl) disulfide.
While simple sulfenyl iodides are known to be unstable and spontaneously decompose to the corresponding disulfide and iodine, sulfenyl chlorides are generally more stable. wikipedia.org However, the formation of disulfides from sulfenyl chlorides can be promoted under specific reaction conditions, such as in the presence of reducing agents or certain catalysts. For instance, the reaction of related sulfenyl halides with alkali can yield both a sulfinate salt and a disulfide. researchgate.net This suggests that disproportionation or reductive coupling pathways can lead to the formation of the symmetrical disulfide from 4-chlorobenzenesulfenyl chloride.
Dimerization Reaction: 2 Ar-S-Cl + [Reducing Agent] → Ar-S-S-Ar + 2 Cl⁻ (where Ar = 4-chlorophenyl)
This dimerization is a key reaction for forming stable sulfur-sulfur bonds from the more reactive sulfenyl chloride precursor.
Advanced Applications of 4 Chlorobenzenesulfenylchloride in Organic Synthesis
Application in Complex Heterocyclic Compound Synthesis
The development of synthetic methodologies for heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. 4-Chlorobenzenesulfenylchloride provides an effective route for the introduction of a 4-chlorophenylthio moiety onto various heterocyclic frameworks.
The direct functionalization of heterocyclic cores is a powerful strategy for the synthesis of novel compounds. Sulfenyl chlorides, including this compound, are effective electrophilic reagents for the C-3 sulfenylation of electron-rich nitrogen heterocycles like indoles. nih.govnih.govresearchgate.net This reaction typically proceeds via an electrophilic substitution mechanism, where the C-3 position of the indole (B1671886) nucleus attacks the electrophilic sulfur atom of the sulfenyl chloride. nih.govorgsyn.orgorganic-chemistry.org The resulting 3-arylthioindoles are valuable scaffolds in medicinal chemistry, known to exhibit a range of biological activities. nih.gov
Various protocols have been developed to achieve this transformation, often employing sulfenylating agents like sulfenyl halides, thiols, or disulfides under specific catalytic conditions. nih.govresearchgate.netnih.gov For instance, methods using iodine as a catalyst have been reported for the synthesis of 3-arylthioindoles. nih.gov While some strategies generate the reactive sulfenyl chloride in situ, they demonstrate the viability of this intermediate for direct C-H functionalization of the indole core. nih.govresearchgate.net
Table 1: Examples of 3-Arylthioindoles Synthesized via Sulfenylation The following table showcases representative 3-arylthioindole products. While the specific reagent in the cited examples may be a precursor, the products illustrate the outcome of sulfenylation of the indole core.
| Entry | Product Name | Yield | Reference |
| 1 | 3-((4-Chlorophenyl)thio)-1H-indole | 77% | organic-chemistry.org |
| 2 | 3-((3-Chlorophenyl)thio)-1H-indole | 76% | organic-chemistry.org |
| 3 | 3-((4-Bromophenyl)thio)-1H-indole | 79% | nih.gov |
| 4 | 3-((2-Bromophenyl)thio)-1H-indole | 78% | organic-chemistry.org |
| 5 | 3-((2-Iodophenyl)thio)-1H-indole | 79% | nih.gov |
| 6 | 3-((3,4-Dimethoxyphenyl)thio)-1H-indole | 95% | nih.govorganic-chemistry.org |
Information on the direct application of this compound for the synthesis of multisubstituted oxazolidine (B1195125) derivatives was not found in the searched literature.
Construction of Diverse Organosulfur Scaffolds
Organosulfur compounds are integral to pharmaceuticals, agrochemicals, and materials. This compound is a key reagent for building a variety of sulfur-containing molecular frameworks.
A mild and efficient protocol for the synthesis of diaryl and heteroaryl sulfides involves the in situ formation of sulfenyl chlorides from thiols, followed by reaction with organometallic reagents. In this one-pot procedure, a thiol, such as 4-chlorobenzenethiol, is treated with an N-chlorinating agent like N-chlorosuccinimide (NCS) to generate the corresponding sulfenyl chloride. This highly reactive intermediate is immediately trapped by an arylzinc reagent to form the desired sulfide. This method is notable for its tolerance of a wide range of functional groups on both the thiol and the arylzinc component, including ketones and various N-heterocycles like pyrimidines and imidazoles.
Table 2: Synthesis of Diaryl Sulfides via In Situ Sulfenyl Chloride Formation This table presents examples of diaryl sulfides prepared using a one-pot procedure involving the in-situ generation of a sulfenyl chloride from the corresponding thiol and reaction with an arylzinc reagent.
| Thiol Precursor | Arylzinc Reagent | Product | Yield | Reference |
| 4-Chlorobenzenethiol | Phenylzinc Bromide | 4-Chlorophenyl(phenyl)sulfane | 85% | |
| 4-Methoxybenzenethiol | Phenylzinc Bromide | (4-Methoxyphenyl)(phenyl)sulfane | 66% | |
| 4-Nitrobenzenethiol | Phenylzinc Bromide | (4-Nitrophenyl)(phenyl)sulfane | 37% | |
| 4-Mercaptophenylethanone | Phenylzinc Bromide | 1-(4-(Phenylthio)phenyl)ethanone | 82% |
Unsymmetrical disulfides are an important class of compounds, and their synthesis can be challenging due to competing side reactions. A direct and efficient method for preparing these molecules involves the reaction of a sulfenyl chloride with a thiol. In this reaction, the electrophilic sulfur of this compound is attacked by the nucleophilic sulfur of a thiol, leading to the formation of a new sulfur-sulfur bond and the elimination of hydrogen chloride. This method provides a reliable route to a wide array of unsymmetrical disulfides bearing different aryl or alkyl substituents. The reaction is typically fast and proceeds under mild conditions.
Table 3: Representative Unsymmetrical Disulfides from Sulfenyl Chlorides and Thiols This table illustrates the general reaction between a sulfenyl chloride and a thiol to produce an unsymmetrical disulfide.
| Sulfenyl Chloride | Thiol | Product | Reference |
| R¹-S-Cl | R²-SH | R¹-S-S-R² | |
| This compound | Benzenethiol | 1-Chloro-4-(phenyldisulfanyl)benzene | General Reaction |
| This compound | Ethanethiol | 1-(Ethyldisulfanyl)-4-chlorobenzene | General Reaction |
| Benzenesulfenyl chloride | 4-Chlorobenzenethiol | 1-Chloro-4-(phenyldisulfanyl)benzene | General Reaction |
Utilization in Polymer Chemistry and Material Science
The reactivity of sulfenyl chlorides is being explored for the creation of novel polymers. A recently developed polymerization methodology, termed "sulfenyl chloride inverse vulcanization," utilizes sulfenyl chlorides as a monomer feedstock for producing high-sulfur-content polymers. This process involves the step-growth addition polymerization of sulfenyl chlorides with various allylic co-monomers.
This technique offers several advantages over classical inverse vulcanization which uses elemental sulfur, such as improved miscibility with a broader range of organic monomers and lower reaction temperatures due to the high reactivity of the sulfenyl chloride group. The resulting polymers can range from soluble linear polymers to crosslinked thermosets. By choosing a specific aromatic sulfenyl chloride like this compound as a monomer or co-monomer, it is possible to introduce specific functionalities into the polymer backbone. The presence of the 4-chlorophenyl group could impart properties such as increased refractive index, altered solubility, and enhanced thermal stability to the final material. This approach opens avenues for designing advanced materials, including highly transparent optical polymers and other functional thermosets.
Sulfenyl Chloride Inverse Vulcanization for High Sulfur Content Polymers
Currently, there is no available scientific literature detailing the specific use of this compound in sulfenyl chloride inverse vulcanization processes for the synthesis of high sulfur content polymers. Research in this area has predominantly focused on other sulfur-containing compounds. chemistryviews.orgnih.govnih.gov
Expansion of Monomer Scope in Polymerization Processes
The scientific literature does not currently contain studies that specifically investigate or demonstrate the role of this compound in the expansion of the monomer scope for polymerization processes. arizona.edunih.gov
Derivatives and Structural Characterization of 4 Chlorobenzenesulfenylchloride Products
Elucidation of Adduct Structures from Electrophilic Additions
The electrophilic addition of 4-chlorobenzenesulfenylchloride to unsaturated hydrocarbons, such as alkenes and alkynes, is a cornerstone of its synthetic utility. These reactions proceed via the initial attack of the electrophilic sulfur on the carbon-carbon multiple bond, leading to the formation of a bridged episulfonium ion intermediate. The subsequent nucleophilic attack by the chloride ion results in the formation of β-chloro thioether adducts. The stereochemistry and regiochemistry of these additions are of significant interest and have been the subject of detailed mechanistic studies.
A seminal study in this area involves the addition of this compound to cis- and trans-1-phenylpropene. researchgate.net This reaction yields a mixture of regioisomeric and stereoisomeric adducts, the structures of which have been meticulously elucidated using nuclear magnetic resonance (NMR) spectroscopy. The addition to trans-1-phenylpropene results in the exclusive formation of the erythro Markownikoff adduct, 1-chloro-2-(4-chlorophenylthio)-1-phenylpropane. In contrast, the addition to cis-1-phenylpropene yields a mixture of the threo Markownikoff adduct, 2-chloro-1-(4-chlorophenylthio)-1-phenylpropane, and the threo anti-Markownikoff adduct, 1-chloro-1-(4-chlorophenylthio)-2-phenylpropane. researchgate.net
The regioselectivity of the addition is influenced by the electronic and steric properties of the substituents on the double bond. The Markownikoff adduct is typically the kinetically controlled product, formed through the opening of the episulfonium ion at the more substituted carbon, which can better stabilize a partial positive charge. However, under thermodynamic control, isomerization to the more stable anti-Markownikoff adduct can occur. cdnsciencepub.com The stereochemistry of the addition is predominantly anti, meaning the sulfenyl group and the chloride atom add to opposite faces of the double bond, a direct consequence of the bridged episulfonium ion intermediate.
Structural Analysis of Derived Organosulfur Compounds
The organosulfur compounds derived from this compound encompass a broader range than just β-chloro thioethers. These derivatives are characterized by the presence of the 4-chlorophenylthio moiety, and their structural analysis often involves a combination of spectroscopic and analytical techniques to confirm their connectivity and stereochemistry.
Beyond simple alkenes, the reactions with more complex unsaturated systems lead to a variety of structural motifs. The principles of electrophilic addition, governed by factors such as carbocation stability and steric hindrance, dictate the final structure of the products. The inherent reactivity of the resulting thioethers also allows for further chemical transformations, expanding the library of accessible organosulfur compounds.
The stability and conformation of these molecules are influenced by the interplay of various non-covalent interactions. The orientation of the 4-chlorophenyl group and the substituents on the alkyl chain can be determined through detailed analysis of NMR coupling constants and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments.
Spectroscopic Fingerprinting for Derivative Identification
Spectroscopic techniques are indispensable for the unambiguous identification and characterization of the derivatives of this compound. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy, in particular, provide a wealth of information regarding the molecular framework, connectivity of atoms, and stereochemistry.
In the case of the adducts formed with 1-phenylpropenes, ¹H NMR spectroscopy is crucial for distinguishing between the different stereoisomers. researchgate.net The chemical shifts of the methine and methyl protons, as well as their coupling constants, are diagnostic for the erythro and threo configurations. For instance, the vicinal coupling constants between the protons on the carbon atoms bearing the chlorine and sulfur substituents provide direct evidence for their relative orientation.
The following table summarizes the key ¹H NMR spectral data for the adducts of this compound with cis- and trans-1-phenylpropene, which serve as a spectroscopic fingerprint for their identification. researchgate.net
| Adduct | Proton | Chemical Shift (δ, ppm) |
| erythro-1-chloro-2-(4-chlorophenylthio)-1-phenylpropane | CH(Cl) | 4.85 (d) |
| CH(S) | 3.60 (m) | |
| CH₃ | 1.40 (d) | |
| threo-2-chloro-1-(4-chlorophenylthio)-1-phenylpropane | CH(S) | 4.25 (d) |
| CH(Cl) | 4.45 (m) | |
| CH₃ | 1.60 (d) | |
| threo-1-chloro-1-(4-chlorophenylthio)-2-phenylpropane | CH(S) | 4.10 (d) |
| CH(Cl) | 4.30 (m) | |
| CH₃ | 1.55 (d) |
Infrared (IR) spectroscopy provides complementary information, with characteristic absorption bands for the C-S, C-Cl, and aromatic C-H and C=C bonds. Mass spectrometry (MS) is used to determine the molecular weight of the derivatives and to gain structural information from the fragmentation patterns. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) is often observable in the mass spectrum, providing further confirmation of the presence of this element in the molecule.
Theoretical and Computational Studies of 4 Chlorobenzenesulfenylchloride
Computational Characterization of Molecular and Electronic Structures
Quantum Mechanical Calculations for Ground State Geometries
There are no specific published studies detailing the ground state geometry of 4-chlorobenzenesulfenylchloride determined through quantum mechanical calculations, such as Density Functional Theory (DFT). As a result, comprehensive data tables of its optimized bond lengths and angles are not available in the computational literature.
Analysis of Electron Density Distribution and Bonding Characteristics (e.g., NBO analysis)
A Natural Bond Orbital (NBO) analysis provides deep insight into the electronic structure of a molecule, including charge distribution and hyperconjugative interactions that influence stability and reactivity. However, a specific NBO analysis for this compound has not been reported in the scientific literature. Such an analysis would be valuable for quantifying the electron-withdrawing effects of the chlorine substituent on the phenyl ring and understanding the nature of the reactive sulfur-chlorine bond.
Mechanistic Probing and Reaction Dynamics Simulations
Experimental studies on the addition of this compound to alkenes strongly suggest the formation of a bridged thiiranium ion as a key intermediate. This mechanism is inferred from the stereochemistry of the products. However, direct computational modeling of this process is lacking.
Elucidation of Reaction Pathways and Transition States
Computational studies that explicitly map the reaction pathway for the interaction of this compound with substrates, including the calculation of transition state geometries, are not available. Such simulations would be crucial for confirming the structures of intermediates like the thiiranium ion and identifying the rate-determining steps of its characteristic reactions.
Energetic Profiles and Kinetic Feasibility Assessments
While experimental kinetics have been measured for various reactions, computationally derived energetic profiles are absent from the literature. These profiles, which detail the activation energies and reaction enthalpies, are essential for a complete theoretical understanding of the kinetic feasibility and thermodynamics of reactions involving this compound.
Predictive Modeling of Reactivity and Selectivity
Predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for correlating a molecule's structural features with its reactivity and selectivity. There are currently no published studies that apply these predictive modeling techniques specifically to this compound to forecast its behavior in different chemical environments or reactions.
Application of Machine Learning and Quantum Computing in this compound Research
The application of machine learning and quantum computing in chemical research is a rapidly advancing frontier, promising to revolutionize the discovery and understanding of molecular systems. wikipedia.org Machine learning algorithms, for instance, can be trained on large datasets of chemical information to predict molecular properties, reaction outcomes, and even design new molecules with desired characteristics. aps.orgyoutube.com Quantum computing, on the other hand, offers the potential to perform highly accurate simulations of molecular structures and dynamics that are intractable for classical computers, providing unprecedented insights into chemical bonding and reactivity. nih.govaps.orgyoutube.com
These technologies are being actively explored in various areas of chemistry. For example, machine learning models are used to accelerate drug discovery by screening vast virtual libraries of compounds, while quantum computing is being developed to unravel complex reaction mechanisms in catalysis and materials science. rsc.org The synergy between these two fields is also a subject of interest, with quantum machine learning aiming to leverage the principles of quantum mechanics to enhance machine learning algorithms for chemical applications.
Despite the broad and growing impact of these computational methods, there is no specific, publicly available research detailing their application to this compound. The absence of studies employing techniques such as Density Functional Theory (DFT), molecular dynamics simulations, or other computational chemistry approaches for this compound means there is no foundational data upon which to build more advanced machine learning or quantum computing models.
The reasons for this gap in the research landscape could be manifold, including the compound's specific industrial applications, its perceived complexity for theoretical study, or a simple lack of academic or commercial interest in its detailed computational analysis. As a result, a comprehensive, data-driven article on the theoretical and computational aspects of this compound, as outlined in the initial request, cannot be generated at this time due to the absence of primary research findings.
Analytical Methodologies for 4 Chlorobenzenesulfenylchloride and Its Reaction Products
Chromatographic Separation and Detection Techniques
Chromatography is a fundamental separation technique that leverages the differential partitioning of compounds between a mobile phase and a stationary phase to separate complex mixtures into their individual components. jackwestin.comund.edu This allows for both qualitative identification and quantitative measurement of each substance.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method for the analysis of volatile and thermally stable compounds like 4-chlorobenzenesulfenyl chloride. zoologicaljournal.com In GC, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. njit.edu The separation is based on the compound's boiling point and its interaction with the stationary phase. njit.edu
Following separation by the gas chromatograph, the individual components enter the mass spectrometer, which acts as a detector. und.edu The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. nist.gov By comparing the obtained mass spectrum with a library of known spectra, the identity of the compound can be confirmed with a high degree of certainty. ijper.org GC-MS is also invaluable for assessing the purity of a 4-chlorobenzenesulfenyl chloride sample by detecting and identifying any volatile impurities. rsc.orgmdpi.com
Table 1: GC-MS Analysis Parameters
| Parameter | Description |
|---|---|
| Injector Temperature | The temperature at which the sample is vaporized before entering the column. |
| Column Type | Typically a capillary column with a specific stationary phase (e.g., polysiloxane-based). |
| Oven Temperature Program | A controlled temperature gradient used to elute compounds with different boiling points. |
| Carrier Gas | An inert gas, such as helium or nitrogen, that carries the sample through the column. njit.edu |
| Ionization Method | Commonly Electron Ionization (EI) for creating characteristic fragmentation patterns. |
| Mass Analyzer | Quadrupole or ion trap analyzers are frequently used to separate ions based on their mass-to-charge ratio. |
| Detector | An electron multiplier that amplifies the ion signal. |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. jackwestin.com In HPLC, a liquid solvent (the mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). researchgate.net The separation is based on the differential affinity of the sample components for the stationary and mobile phases. jackwestin.com
For quantitative analysis of 4-chlorobenzenesulfenyl chloride, a calibration curve is typically constructed by running a series of standards of known concentrations. scirp.org The area of the chromatographic peak corresponding to the compound is directly proportional to its concentration. This allows for the precise determination of the amount of 4-chlorobenzenesulfenyl chloride in a sample. HPLC is also an excellent tool for reaction monitoring, as it can be used to track the disappearance of the starting material and the appearance of products over time, providing valuable kinetic information. indexcopernicus.com
Table 2: Typical HPLC Conditions for Analysis
| Parameter | Description |
|---|---|
| Column | A reversed-phase column (e.g., C18) is often used for nonpolar to moderately polar compounds. researchgate.net |
| Mobile Phase | A mixture of solvents, such as acetonitrile (B52724) and water, often with a buffer or acid modifier to control pH and improve peak shape. sielc.com |
| Flow Rate | The rate at which the mobile phase is pumped through the column, typically in the range of 0.5-2.0 mL/min. |
| Detector | A UV-Vis detector is commonly employed, as the aromatic ring in 4-chlorobenzenesulfenyl chloride absorbs ultraviolet light. nih.gov |
| Injection Volume | The precise volume of the sample introduced into the HPLC system. |
| Column Temperature | The temperature of the column is often controlled to ensure reproducible retention times. |
Advanced Spectroscopic Characterization Methods
Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. msu.edu It provides detailed information about the structure, composition, and concentration of substances. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for elucidating the molecular structure of organic compounds. It is based on the principle that certain atomic nuclei, when placed in a strong magnetic field, can absorb radiofrequency energy. The specific frequencies at which they absorb are highly dependent on their chemical environment.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their relative numbers, and their connectivity. For 4-chlorobenzenesulfenyl chloride, the ¹H NMR spectrum would show signals corresponding to the aromatic protons on the benzene (B151609) ring. The splitting pattern of these signals can reveal the substitution pattern on the ring. youtube.com
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. Each unique carbon atom in 4-chlorobenzenesulfenyl chloride will give a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number and types of carbon atoms present.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
As mentioned in the context of GC-MS, mass spectrometry is crucial for determining the molecular weight of a compound and analyzing its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it not only forms a molecular ion (the intact molecule with a charge) but also breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to confirm its identity. The high-resolution mass spectrometry (HRMS) technique can provide a very precise molecular weight, which can be used to determine the elemental composition of the molecule.
UV-Visible Spectroscopy for Chromophore Detection and Quantification
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. libretexts.org This absorption is associated with the excitation of electrons from lower to higher energy levels. libretexts.org Molecules containing chromophores, which are parts of the molecule that absorb light, can be analyzed by this technique. The benzene ring in 4-chlorobenzenesulfenyl chloride acts as a chromophore, giving rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. msu.edu
According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org This relationship allows for the quantitative determination of 4-chlorobenzenesulfenyl chloride in a solution by measuring its absorbance at a specific wavelength. researchgate.net A calibration curve is typically prepared using standards of known concentrations to ensure accurate quantification. libretexts.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 4-Chlorobenzenesulfenylchloride |
| 4-chlorophenyl methyl sulphide |
| Diphenyl sulphide |
| 4-fluorophenylacetic acid |
| 4-nitrobenzaldehyde |
| Chloramphenicol |
| 3-nitrophenylhydrazine |
| 4-Chlorobenzenesulfonyl chloride |
| bis(4-chlorophenyl) sulfone |
| 4-(p-Bromophenyl)-4'-chlorobenzophenone |
| 4,5,6,7-tetrachloro-2',4',5',7'-tetraiodofluorescein |
| 4-hydroxyanisole |
| triallyl cyanurate |
| meprednisone |
| Benzenamine, 2-chloro-4-(methylsulfonyl)- |
| 2-chlorophenol |
| 4-chlorophenol (B41353) |
| 2,4-dichlorophenol |
| 2,6-dichlorophenol |
| 2,4,6-trichlorophenol |
| 2-phenylphenol |
| 3-phenylphenol |
| 4-phenylphenol |
| 4-nitrobenzoyl chloride |
| 1,3-Di(4-bromophenyl) benzo[f]quinazoline |
| 4,5,6,7-Tetrahydroindoxazen-4-one |
| 1,2,4-benzenetriol |
| 13-tetradece-11-yn-1-ol |
| 3-buten-2-one, 4-(5, 5-dimethyl-1-Oxaspiro [2.5] oct-4-yl) |
| Hexahydrofarnesyl acetone |
| Phytol |
| p-coumaric acid |
| vanillin |
| protecatechuic aldehyde |
| sesamol |
Fluorimetry for Specific Derivative Detection
Fluorimetry offers a highly sensitive and selective approach for the detection of specific chemical compounds. In the context of this compound, direct fluorimetric analysis is not feasible as the compound itself is not fluorescent. However, its reactive nature allows for the formation of derivatives that can either be fluorescent or can react with fluorogenic reagents, enabling indirect quantification.
A plausible strategy for the detection of this compound derivatives, such as sulfenamides formed from its reaction with primary or secondary amines, involves a derivatization step with a fluorescent probe. For instance, a derivative could be formed by reacting this compound with a non-fluorescent amine. This resulting sulfenamide (B3320178) could then be subjected to a reaction that yields a fluorescent product.
Alternatively, a competitive reaction assay could be designed. This compound readily reacts with thiols. A known concentration of a thiol-containing fluorescent probe could be introduced to the sample. The this compound in the sample would react with the thiol probe, leading to a decrease in fluorescence intensity. This quenching of fluorescence would be proportional to the concentration of the this compound derivative.
Several fluorescent probes are available for the detection of thiols, which could be adapted for such an assay. These probes often exhibit a significant change in their fluorescence properties upon reaction with a thiol.
Table 1: Examples of Thiol-Reactive Fluorescent Probes
| Probe Type | Reaction Mechanism with Thiols | Potential Application for this compound Derivative Detection |
| Maleimides | Michael Addition | Competitive assay where the derivative reacts with a standard thiol, and the remaining thiol is quantified by the maleimide (B117702) probe. |
| Haloacetamides | Nucleophilic Substitution | Similar to maleimides, used in a competitive assay format. |
| Dansyl Aziridine | Ring-opening reaction | Can be used to quantify a standard thiol that has reacted with the this compound derivative. |
The choice of the fluorescent probe and the specific design of the assay would depend on the nature of the this compound derivative being analyzed and the sample matrix. The optimization of reaction conditions, such as pH, temperature, and reaction time, would be critical to ensure the accuracy and reproducibility of the method.
Method Development and Validation in Chemical Analysis
The development and validation of analytical methods are fundamental to ensure the reliability and accuracy of analytical data. For a compound like this compound and its reaction products, such as 4-chlorobenzenesulfonamide, a common analytical technique is High-Performance Liquid Chromatography (HPLC). The validation of an HPLC method is a systematic process that demonstrates its suitability for the intended purpose. wu.ac.th The key validation parameters are outlined by the International Council for Harmonisation (ICH) guidelines.
A typical HPLC method for the analysis of 4-chlorobenzenesulfonamide, a derivative of 4-chlorobenzenesulfonyl chloride, might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection. wu.ac.thwho.int The validation of such a method would involve the assessment of the following parameters:
Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. This is typically assessed by analyzing a placebo and a spiked sample to ensure no interfering peaks are present at the retention time of the analyte. researchgate.net
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of solutions of known concentrations and plotting the response versus the concentration. A linear relationship is indicated by a correlation coefficient (R²) close to 1. wu.ac.th
Range: The concentration interval over which the method is shown to be linear, accurate, and precise.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the analyte is added to a placebo, and the percentage of the analyte recovered is calculated. wu.ac.th
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 2: Illustrative Validation Parameters for an HPLC Method for a this compound Derivative
| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Hypothetical Derivative |
| Specificity | No interference at the analyte's retention time. | The method was found to be specific, with no interfering peaks from the placebo at the retention time of the derivative. |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9995 over a concentration range of 1-50 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0% | Repeatability: 0.8%, Intermediate Precision: 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | RSD ≤ 5% for changes in flow rate, mobile phase composition, etc. | The method was robust to minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%). |
The successful validation of an analytical method provides documented evidence that the procedure is fit for its intended purpose, ensuring the quality and reliability of the analytical results for this compound and its reaction products.
Environmental Fate and Remediation Research Pertaining to Chlorinated Aryl Sulfenyl Compounds
Environmental Occurrence and Distribution in Industrial Waste Streams
Chlorinated organic compounds are frequently detected in industrial waste streams, arising from their use in various manufacturing processes. For instance, chlorophenols and their derivatives are used in the production of dyes, drugs, and pesticides. researchgate.net The discharge of untreated or inadequately treated effluents from these industries can lead to the contamination of surrounding water bodies and sediments. researchgate.net
The distribution of these compounds is influenced by factors such as their chemical properties, the nature of the industrial process, and the characteristics of the receiving environment. researchgate.net
Degradation Pathways and Persistence in Environmental Compartments
The persistence of chlorinated organic compounds in the environment is a key concern. Some chlorinated hydrocarbon insecticides have been shown to persist in soil for many years. nih.gov For example, after 14 years, significant percentages of aldrin, chlordane, and endrin (B86629) remained in a sandy loam soil. nih.gov The stability of the carbon-chlorine bond contributes to the slow biodegradation of many chlorophenols. nih.gov
Microbial Degradation and Biotransformation Processes
Microbial degradation is a crucial process for the breakdown of chlorinated organic compounds in the environment. researchgate.net Bacteria can utilize these compounds as a source of carbon and energy, breaking them down into less toxic molecules. researchgate.netethz.ch For instance, Pseudomonas sp. CF600 has been shown to degrade 4-chlorophenol (B41353) (4-CP). nih.gov The degradation of 4-CP can proceed through different pathways, including the formation of 4-chlorocatechol (B124253) or hydroquinone (B1673460) as intermediates. researchgate.netresearchgate.net
The efficiency of microbial degradation can be influenced by various factors, including the presence of other organic compounds, pH, and temperature. nih.gov In some cases, a consortium of different bacterial species may be required for the complete degradation of a chlorinated compound, with different species carrying out different steps in the degradation pathway. researchgate.net For example, the degradation of 4-chloroaniline (B138754) in the presence of aniline (B41778) by a bacterial consortium involved interspecies interactions. researchgate.net
Immobilizing microbial cells in gels like carrageenan-chitosan can enhance their bioactivity in degrading chlorophenols compared to free cells. nih.gov
Abiotic Degradation Mechanisms (e.g., Photochemical, Hydrolytic)
In addition to microbial action, abiotic processes can also contribute to the degradation of chlorinated aryl sulfenyl compounds.
Photochemical Degradation: Sunlight can induce the photochemical degradation of organic pollutants in surface waters. chemrxiv.orgresearchgate.net This process often involves the generation of reactive species like hydroxyl radicals (•OH) and hydrated electrons (e-(aq)) from dissolved organic matter. chemrxiv.orgresearchgate.net Both of these reactive species have been shown to be effective in degrading short-chain chlorinated paraffins. chemrxiv.orgresearchgate.net The rate of degradation can depend on the degree of chlorination, with higher chlorine content sometimes leading to faster degradation by hydrated electrons. chemrxiv.orgresearchgate.net The photolysis of aryl sulfonamides, a related class of compounds, has also been studied, indicating that S-N cleavage is a key degradation pathway. rsc.org
Hydrolytic Degradation: Sulfenyl chlorides are known to be reactive towards water, undergoing hydrolysis to form sulfenic acids (R-SOH) and hydrochloric acid. wikipedia.org This reactivity suggests that hydrolytic degradation could be a significant pathway for 4-Chlorobenzenesulfenyl chloride in aqueous environments. The rate of hydrolysis would likely be influenced by factors such as pH and temperature.
Remediation Strategies for Environmentally Relevant Chlorinated Organic Compounds
Due to the persistence and potential toxicity of chlorinated organic compounds, various remediation strategies have been developed to remove them from contaminated environments.
Chemical Hydrodechlorination Approaches
Catalytic hydrodechlorination (HDC) is a promising technology for the detoxification of chlorinated organic pollutants. rsc.orgmdpi.comnih.gov This process involves the reaction of the chlorinated compound with hydrogen gas in the presence of a metal catalyst, typically a noble metal like palladium (Pd) or platinum (Pt) supported on a material such as activated carbon or alumina. rsc.orgmdpi.comnih.gov The C-Cl bond is cleaved and replaced with a C-H bond, converting the toxic chlorinated compound into a less harmful hydrocarbon. nih.gov
HDC has been successfully applied to various chlorinated compounds, including chlorophenols and chlorobenzenes. nih.gov For example, a palladium catalyst on graphene-based materials showed rapid removal of 4-chlorophenol. nih.gov Copper-catalyzed hydrodechlorination has also been explored for unactivated alkyl chlorides. acs.org The efficiency of HDC can be affected by reaction conditions such as temperature, pressure, and the nature of the catalyst and support. rsc.orgcapes.gov.br
Integrated Bioremediation and Chemical Treatment Methodologies
In many cases, a single remediation technology may not be sufficient to completely clean up a contaminated site. Integrated approaches that combine bioremediation and chemical treatments are often more effective. emerald.comresearchgate.netscispace.com For instance, chemical oxidation or reduction can be used to transform persistent pollutants into more biodegradable intermediates, which can then be further degraded by microorganisms. scispace.com
An example of an integrated approach is the combination of adsorption and biodegradation. nih.gov Contaminants can be adsorbed onto a material like biochar, which then serves as a support for the growth of a biofilm of microorganisms that can degrade the adsorbed compounds. nih.gov Another strategy involves enhancing in-situ bioremediation by adding electron donors to stimulate the activity of indigenous microorganisms capable of reductive dechlorination. nih.govepa.gov Phytoremediation, the use of plants to remove pollutants, can also be integrated with microbial degradation to clean up contaminated soils. researchgate.net
The selection of the most appropriate remediation strategy depends on the specific contaminants, the site characteristics, and the cleanup goals. itrcweb.org
Q & A
Q. What are the optimal synthetic routes for 4-chlorobenzenesulfenylchloride, and how can reaction conditions be controlled to minimize byproducts?
The compound is synthesized via chlorosulfonation of chlorobenzene using chlorosulfonic acid. This reaction co-produces o-chlorobenzenesulfonyl chloride, requiring precise temperature control (typically 20–40°C) and stoichiometric ratios to favor the para isomer . Post-synthesis purification involves recrystallization from toluene to isolate the crystalline product (mp 50–52°C) . Monitoring via HPLC or GC-MS is recommended to quantify byproduct ratios and optimize yield .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its hydrolytic sensitivity (reacts with water/alcohols) and corrosive nature, use impervious gloves (e.g., nitrile), tightly sealed goggles, and fume hoods to prevent exposure . Waste must be segregated and treated by certified facilities to avoid environmental contamination . Respiratory protection (e.g., NIOSH-approved masks) is required in high-concentration environments .
Q. Which analytical methods are most reliable for verifying the purity and structure of this compound?
1H/13C NMR (δ ~7.5–8.0 ppm for aromatic protons) and FT-IR (S=O stretching at ~1370 cm⁻¹, S-Cl at ~540 cm⁻¹) confirm structural integrity . Purity is assessed via HPLC with UV detection (λ = 254 nm) or titration for active chlorine content .
Advanced Research Questions
Q. How can the reactivity of this compound be leveraged to synthesize bioactive derivatives, and what mechanistic challenges arise?
The sulfenyl chloride group enables nucleophilic substitution with amines or thiols to generate sulfonamides or disulfides, key in drug discovery (e.g., chlorpropamide, tiotixene) . Challenges include competing hydrolysis ; reactions must be conducted under anhydrous conditions (e.g., dry DCM, molecular sieves) . Kinetic studies using stopped-flow UV-Vis can elucidate reaction pathways and optimize reagent stoichiometry .
Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
Discrepancies in NMR or mass spectra often stem from residual solvents or hydrolysis products. Use high-resolution MS (HRMS) to distinguish between target compounds and artifacts (e.g., m/z 211.06 for [M+H]+ of C6H4Cl2O2S) . 2D NMR (COSY, HSQC) aids in assigning overlapping aromatic signals .
Q. How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?
The electron-withdrawing Cl and SO2Cl groups activate the benzene ring toward electrophilic substitution but deactivate it toward Friedel-Crafts reactions. Computational studies (DFT) show enhanced electrophilicity at the para position, facilitating Suzuki-Miyaura couplings with aryl boronic acids . Optimize using Pd(PPh3)4 catalysts and K2CO3 in THF/water mixtures .
Q. What are the best practices for studying the hydrolytic stability of this compound under varying pH conditions?
Conduct kinetic hydrolysis experiments in buffered solutions (pH 2–12) at 25°C, monitoring via conductivity measurements or LC-MS to detect degradation products (e.g., 4-chlorobenzenesulfonic acid) . Data fitting to a pseudo-first-order model reveals pH-dependent rate constants, critical for designing moisture-stable formulations .
Methodological Considerations
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack . Software like Gaussian or ORCA models transition states, aiding in rational design of derivatives without extensive trial-and-error synthesis .
Q. What experimental designs mitigate risks when scaling up reactions involving this compound?
Use microreactors for exothermic reactions (e.g., sulfonation) to enhance heat dissipation and minimize runaway reactions . Pilot-scale trials should include in-line FTIR for real-time monitoring and automated quenching systems to halt unintended hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
